ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C20H18F2N2O3S and its molecular weight is 404.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Research into compounds with a structural focus on imidazole derivatives, such as the one mentioned, often involves the synthesis of novel compounds with potential biological activities. For instance, the synthesis of novel imidazo[1,2-a]pyrimidine compounds and their characterization via NMR and IR techniques exemplifies the groundwork in developing new molecules with potential therapeutic uses (Liu, 2013).
Biological Activity Studies
Compounds derived from imidazole and thiazole frameworks are often subjected to biological activity studies. For example, the synthesis and evaluation of 1,3,4-oxadiazole compounds derived from 1H-imidazole for their antibacterial activity against common bacteria indicate the potential medicinal applications of such molecules (Al-badrany, Mohammed, & Alasadi, 2019).
Antimicrobial Activity
The creation of 2-Thioxo-imidazolidin-4-one derivatives and their screening against antibacterial and antifungal organisms demonstrate the antimicrobial potential of compounds within this chemical space. The confirmation of their chemical structures through various spectroscopic methods underpins the rigorous approach to developing new antimicrobial agents (Nasser, Idhayadhulla, Kumar, & Selvin, 2010).
Molecular Docking and Enzyme Inhibition
Studies involving molecular docking and enzyme inhibition assays with compounds such as ethyl 2-[aryl(thiazol-2-yl)amino]acetates highlight the application of such molecules in understanding their interaction with biological targets. The identification of compounds with significant enzyme inhibition capabilities furthers the search for new therapeutic agents (Babar et al., 2017).
Antioxidant Properties
Investigations into the antioxidant properties of compounds, as seen with phenolic compounds isolated from walnut kernels, indicate another potential application area. Such research emphasizes the importance of discovering compounds with antioxidant capabilities, which can be critical in addressing oxidative stress-related diseases (Zhang et al., 2009).
Properties
IUPAC Name |
ethyl 2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S/c1-2-26-18(25)13-28-20-23-12-17(14-6-4-3-5-7-14)24(20)15-8-10-16(11-9-15)27-19(21)22/h3-12,19H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYJNSIJEYGKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.